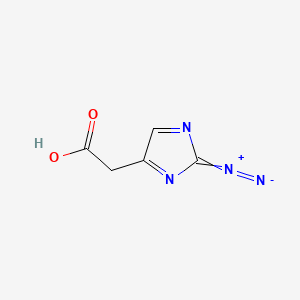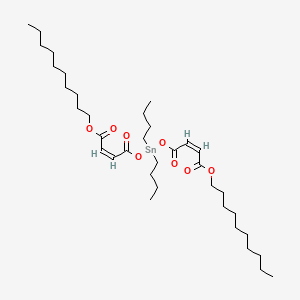![molecular formula C26H37ClN4O6S2 B13760129 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 575-52-0](/img/structure/B13760129.png)
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid” is a complex chemical entity that combines two distinct molecular structures. The first part, 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate, is known for its applications in pharmaceuticals, particularly as a local anesthetic. The second part, 3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a derivative of penicillin, indicating its potential use in antibiotic formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate
-
3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Industrial Production Methods
- Industrial production of these compounds typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The processes are optimized for yield and cost-effectiveness, often involving continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
-
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate
Substitution Reactions: This compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
-
3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Hydrolysis: This compound can undergo hydrolysis to break down into its constituent parts.
Acylation and Alkylation: It can participate in acylation and alkylation reactions to form new derivatives.
Common Reagents and Conditions
- Common reagents include thionyl chloride, acyl chlorides, and various nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
- The major products formed from these reactions include various substituted benzoates and penicillin derivatives, each with unique pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
- These compounds are used as intermediates in the synthesis of more complex molecules, serving as building blocks for various chemical reactions .
Biology
- In biological research, these compounds are used to study enzyme interactions and cellular processes due to their specific binding properties .
Medicine
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate: is used as a local anesthetic in medical procedures.
3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: is used in the development of antibiotics to treat bacterial infections.
Industry
Wirkmechanismus
-
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate
-
3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate
-
3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Uniqueness
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate: is unique due to its specific chemical structure that provides a rapid onset of action and a short duration of effect.
3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: is unique due to its resistance to β-lactamase enzymes, making it effective against β-lactamase-producing bacteria.
Eigenschaften
CAS-Nummer |
575-52-0 |
|---|---|
Molekularformel |
C26H37ClN4O6S2 |
Molekulargewicht |
601.2 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C13H19ClN2O2.C13H18N2O4S2/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14;1-4-5-20-6-7(16)14-8-10(17)15-9(12(18)19)13(2,3)21-11(8)15/h5-6,9H,3-4,7-8,15H2,1-2H3;4,8-9,11H,1,5-6H2,2-3H3,(H,14,16)(H,18,19) |
InChI-Schlüssel |
QTSRNJOUSLIETA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl.CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



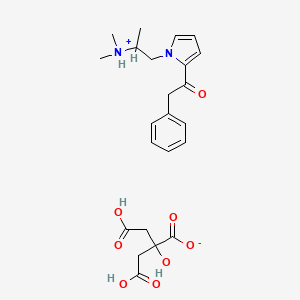

![N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)


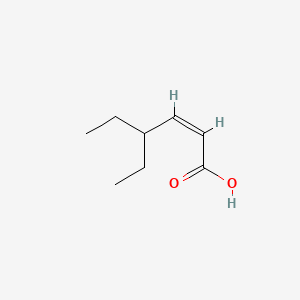
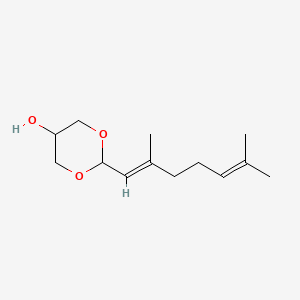
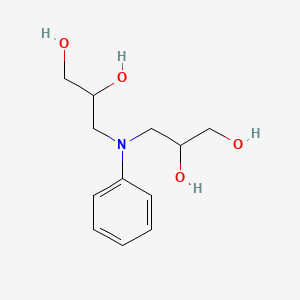
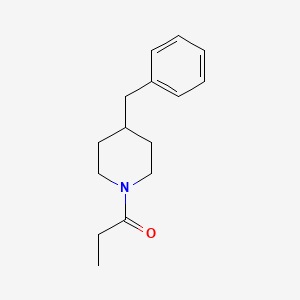
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide](/img/structure/B13760104.png)
![Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-](/img/structure/B13760108.png)
